molecular formula C7H10O3 B179292 (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol CAS No. 60410-16-4

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol

Cat. No.: B179292
CAS No.: 60410-16-4
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-RQJHMYQMSA-N
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Description

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol typically involves several steps, starting from readily available precursors. One common method involves the use of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate as a starting material. The reaction conditions often include the use of dichloromethane as a solvent, triethylamine as a base, and tert-butyldimethylsilyl chloride for silylation . The reaction mixture is cooled to 0°C and then allowed to warm to room temperature, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release the active cyclopentenol moiety, which can then participate in various biochemical reactions. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol: This enantiomer has different stereochemistry and may exhibit different reactivity and biological activity.

    (1S,4R)-4-Hydroxy-2-cyclopenten-1-one: A related compound with a hydroxyl group instead of an acetoxy group.

    (1S,4R)-4-Isopropyl-1-methyl-2-cyclohexen-1-ol: Another structurally similar compound with different substituents.

Uniqueness

The uniqueness of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol lies in its specific stereochemistry, which influences its reactivity and applications. Its ability to act as an intermediate in the synthesis of various biologically active molecules makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436209
Record name (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60410-16-4, 60410-18-6
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60410-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate in pharmaceutical research?

A1: (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate is considered a valuable chiral building block in pharmaceutical research. [] Its specific stereochemistry makes it a crucial starting material for synthesizing complex molecules with potential therapeutic applications.

Q2: Can you describe an efficient method for synthesizing (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate?

A2: Researchers have successfully synthesized (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate through enzymatic desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using Novozym-435®, a commercially available immobilized form of Candida antarctica lipase B. [] This method offers advantages such as high enantioselectivity and the ability to obtain the desired enantiomer.

Q3: Are there alternative synthesis routes for (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate?

A3: Yes, an alternative approach involves the photo-oxidation of cyclopentadiene followed by enzymatic resolution. [] This method leverages continuous flow chemistry for enhanced efficiency and scalability. Pfizer, in collaboration with Syncom, has successfully employed this strategy for the large-scale production of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate.

Q4: Has the use of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate been explored in other research areas?

A4: While primarily recognized as a pharmaceutical building block, the unique structural features of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate might hold potential in other research areas. Further investigations are necessary to explore its applicability in diverse scientific disciplines.

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